molecular formula C15H11FN2O3 B11051408 6-fluoro-4-oxo-N-(pyridin-4-yl)-3,4-dihydro-2H-chromene-2-carboxamide

6-fluoro-4-oxo-N-(pyridin-4-yl)-3,4-dihydro-2H-chromene-2-carboxamide

Cat. No. B11051408
M. Wt: 286.26 g/mol
InChI Key: LFTCCIITEWXSNB-UHFFFAOYSA-N
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Description

6-fluoro-4-oxo-N-(pyridin-4-yl)-3,4-dihydro-2H-chromene-2-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The presence of a fluorine atom, a pyridinyl group, and a carboxamide moiety contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4-oxo-N-(pyridin-4-yl)-3,4-dihydro-2H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction, where a halogenated chromene derivative reacts with pyridine.

    Formation of the Carboxamide Moiety: The carboxamide group is typically formed by reacting the intermediate with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-4-oxo-N-(pyridin-4-yl)-3,4-dihydro-2H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups.

    Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-fluoro-4-oxo-N-(pyridin-4-yl)-3,4-dihydro-2H-chromene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 6-fluoro-4-oxo-N-(pyridin-4-yl)-3,4-dihydro-2H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:

    Inhibition of Enzyme Activity: By binding to the active site of enzymes, it can inhibit their catalytic functions.

    Modulation of Receptor Activity: It may act as an agonist or antagonist at various receptors, altering cellular signaling pathways.

    Interaction with DNA/RNA: The compound can intercalate into nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 6-fluoro-4-oxo-N-(pyridin-3-yl)-3,4-dihydro-2H-chromene-2-carboxamide
  • 6-chloro-4-oxo-N-(pyridin-4-yl)-3,4-dihydro-2H-chromene-2-carboxamide
  • 6-fluoro-4-oxo-N-(pyridin-4-yl)-3,4-dihydro-2H-quinoline-2-carboxamide

Uniqueness

Compared to similar compounds, 6-fluoro-4-oxo-N-(pyridin-4-yl)-3,4-dihydro-2H-chromene-2-carboxamide is unique due to the specific positioning of the fluorine atom and the pyridinyl group. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

properties

Molecular Formula

C15H11FN2O3

Molecular Weight

286.26 g/mol

IUPAC Name

6-fluoro-4-oxo-N-pyridin-4-yl-2,3-dihydrochromene-2-carboxamide

InChI

InChI=1S/C15H11FN2O3/c16-9-1-2-13-11(7-9)12(19)8-14(21-13)15(20)18-10-3-5-17-6-4-10/h1-7,14H,8H2,(H,17,18,20)

InChI Key

LFTCCIITEWXSNB-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(C1=O)C=C(C=C2)F)C(=O)NC3=CC=NC=C3

Origin of Product

United States

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